molecular formula C15H17F3N2O4 B3042401 Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate CAS No. 610259-54-6

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate

Cat. No. B3042401
CAS RN: 610259-54-6
M. Wt: 346.3 g/mol
InChI Key: SKUZRYOWMDKTCE-UHFFFAOYSA-N
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Description

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate is a chemical compound used in diverse scientific research. It has a molecular formula of C15H17F3N2O4 and a molecular weight of 346.30 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N+[O-] .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The trifluoromethyl group in this compound could potentially enhance its biological activity, making it a candidate for drug development.

Synthesis of Biologically Active Compounds

The compound could be used in the synthesis of biologically active compounds. The presence of the nitro group and the trifluoromethyl group could potentially introduce interesting biological properties to the synthesized compounds .

Development of Triple Reuptake Inhibitors

A series of arylalkanol-piperidine analogues were synthesized and evaluated for their triple reuptake inhibition and in vivo activities . This suggests that “Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate” could potentially be used in the development of new triple reuptake inhibitors.

DNA Interaction Studies

The compound could potentially be used in DNA interaction studies . The presence of the nitro group could potentially interact with DNA, providing insights into DNA-drug interactions.

Development of New Synthetic Methods

The compound could potentially be used in the development of new synthetic methods. The presence of the nitro group and the trifluoromethyl group could potentially provide interesting reactivity patterns, leading to the development of new synthetic methods .

Research and Development

As a complex organic compound, “Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate” could be used in various research and development applications. It could be used as a starting material or an intermediate in the synthesis of other complex organic compounds .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . It may be harmful if swallowed, inhaled, or in contact with skin . Safety measures should include thorough washing after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding eye contact .

properties

IUPAC Name

ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-4-3-7-19(9-10)12-6-5-11(15(16,17)18)8-13(12)20(22)23/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZRYOWMDKTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161656
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate

CAS RN

610259-54-6
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610259-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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